N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a naphthamide group, and a butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the butylamino group and the naphthamide moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
The uniqueness of N-(2-{[2-(BUTYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-1-NAPHTHAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other benzothiazole derivatives.
Properties
Molecular Formula |
C24H23N3O2S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-3-13-25-22(28)15-30-24-27-20-12-11-17(14-21(20)31-24)26-23(29)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
ADQFWYZKIPUZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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